

Physical and chemical properties of 3,5-Difluorobenzyl alcohol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Difluorobenzyl alcohol

Cat. No.: B1332098

[Get Quote](#)

Technical Guide: 3,5-Difluorobenzyl Alcohol

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,5-Difluorobenzyl alcohol is a fluorinated organic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the two fluorine atoms on the aromatic ring, make it a valuable building block for the synthesis of complex molecules. The fluorine substituents can enhance biological activity, modulate lipophilicity, and improve the metabolic stability of parent compounds, making this alcohol a key intermediate in the development of novel pharmaceuticals and agrochemicals.^[1] This document provides a comprehensive overview of the physical and chemical properties, experimental protocols for its synthesis and analysis, and its role in synthetic workflows.

Physical and Chemical Properties

3,5-Difluorobenzyl alcohol is typically a colorless to light-colored liquid under standard conditions. It is characterized by its high boiling point relative to its molecular weight and its limited miscibility with water. The presence of fluorine atoms increases its density compared to benzyl alcohol.

Table 1: Physical and Chemical Properties of **3,5-Difluorobenzyl Alcohol**

Property	Value	Citation(s)
IUPAC Name	(3,5-difluorophenyl)methanol	[2] [3]
CAS Number	79538-20-8	[2] [3]
Molecular Formula	C ₇ H ₆ F ₂ O	[2] [3]
Molecular Weight	144.12 g/mol	[2]
Appearance	Colorless to light brown/red/green clear liquid	[1]
Boiling Point	97 - 99 °C @ 9 mmHg	[1]
Density	1.272 - 1.29 g/mL at 25 °C	[1] [4]
Refractive Index (n ²⁰ /D)	1.487	[4]
Flash Point	94 °C	[5]
Solubility	Not miscible or difficult to mix in water; soluble in organic solvents	[1]

Chemical Reactivity and Stability

Stability: **3,5-Difluorobenzyl alcohol** is known to be air-sensitive. It should be stored under an inert atmosphere in cool, dry conditions to prevent oxidation.

Reactivity: The primary reactivity of this compound is centered on the hydroxyl group (-OH) and the benzylic position.

- Incompatible Materials:** It is incompatible with strong oxidizing agents.
- Hazardous Decomposition:** Thermal decomposition can lead to the release of hazardous products, including carbon monoxide (CO) and carbon dioxide (CO₂).
- Nucleophilic Substitution:** The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or a halide) to facilitate nucleophilic substitution reactions. For instance, it

can be converted to 3,5-difluorobenzyl bromide, a versatile alkylating agent in organic synthesis.[6]

- Esterification: It readily undergoes esterification with carboxylic acids or their derivatives to form the corresponding esters.
- Oxidation: The alcohol can be oxidized to form 3,5-difluorobenzaldehyde or 3,5-difluorobenzoic acid, depending on the oxidizing agent and reaction conditions.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of **3,5-Difluorobenzyl alcohol**.

Synthesis Protocol: Reduction of a Carbonyl Precursor

A common and effective method for synthesizing benzyl alcohols is the reduction of the corresponding benzoyl derivative (e.g., acid chloride, ester, or ketone) using a hydride reducing agent. The following is a representative protocol adapted from the reduction of a similar ketone, which can be applied to a precursor like 3,5-difluorobenzoyl chloride.[7][8]

Reaction: Reduction of 3,5-Difluorobenzoyl Chloride with Sodium Borohydride

- Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add a solution of sodium borohydride (NaBH_4 , ~1.5 equivalents) in an appropriate solvent mixture, such as tetrahydrofuran (THF) and N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.
- Addition of Precursor: Dissolve 3,5-difluorobenzoyl chloride (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred, cooled solution of sodium borohydride. Maintain the temperature at 0 °C during the addition.
- Reaction Monitoring: Stir the reaction mixture at 0 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
- Quenching: Once the reaction is complete, cautiously quench the reaction by the slow, dropwise addition of water or dilute acid (e.g., 1M HCl) to destroy excess sodium

borohydride.

- **Workup and Extraction:** Dilute the reaction mixture with water and extract the product into an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).
- **Washing:** Combine the organic layers and wash sequentially with water and then brine to remove inorganic salts.
- **Drying and Concentration:** Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude **3,5-difluorobenzyl alcohol**.

Purification Protocol: Vacuum Distillation

Crude benzyl alcohols are often purified by vacuum distillation to remove non-volatile impurities and residual solvents.[\[9\]](#)[\[10\]](#)

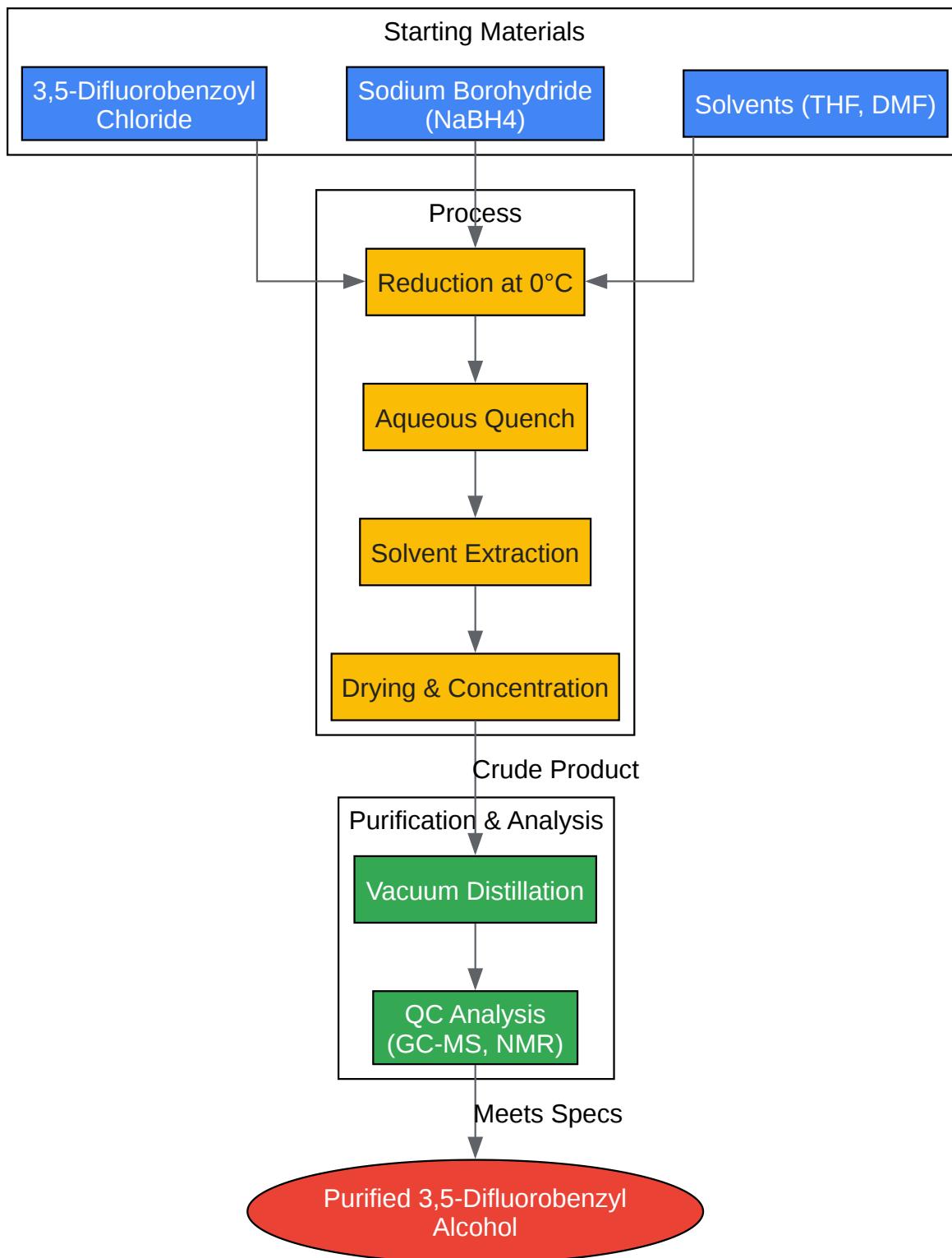
- **Apparatus Setup:** Assemble a vacuum distillation apparatus. Ensure all glassware is dry.
- **Transfer:** Transfer the crude **3,5-difluorobenzyl alcohol** into the distillation flask.
- **Distillation:** Slowly reduce the pressure to the desired level (e.g., ~9 mmHg). Begin heating the distillation flask gently with a heating mantle.
- **Fraction Collection:** Collect the fraction that distills at the expected boiling point (97-99 °C at 9 mmHg). Discard any initial lower-boiling fractions.
- **Completion:** Once the product has been collected, turn off the heat and allow the apparatus to cool before slowly reintroducing air to the system.

Analytical Protocols

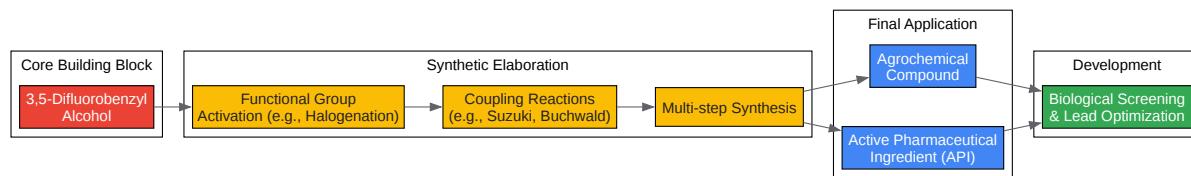
4.3.1 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to assess the purity of the final product and confirm its molecular weight.[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Sample Preparation: Prepare a dilute solution of the purified alcohol in a volatile organic solvent like methanol or dichloromethane (e.g., 1 mg/mL).
- Instrumental Conditions (Typical):
 - Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
 - Carrier Gas: Helium or Nitrogen.
 - Injection Port Temperature: 260-280 °C.
 - Oven Program: Start at 60 °C, hold for a few minutes, then ramp at a rate of 10-20 °C/min to a final temperature of ~270 °C.
 - MS Detector: Use Electron Ionization (EI) mode. Scan a mass range of m/z 40-300.
- Analysis: Inject a small volume (e.g., 1 µL) of the sample. The purity is determined by the relative area of the product peak in the chromatogram. The mass spectrum should show the expected molecular ion peak (m/z = 144) and characteristic fragmentation pattern.


4.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the chemical structure of the compound.


- Sample Preparation: Dissolve approximately 10-20 mg of the purified liquid in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[\[14\]](#)[\[15\]](#)[\[16\]](#)
- Filtration: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[\[17\]](#)
- Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a suitable NMR spectrometer. The resulting spectra should be consistent with the structure of **3,5-difluorobenzyl alcohol**.

Mandatory Visualizations

The following diagrams illustrate key workflows involving **3,5-difluorobenzyl alcohol**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification of **3,5-difluorobenzyl alcohol**.

[Click to download full resolution via product page](#)

Caption: Role of **3,5-difluorobenzyl alcohol** as an intermediate in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 3,5-Difluorobenzyl alcohol | C7H6F2O | CID 522721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Difluorobenzyl alcohol [webbook.nist.gov]
- 4. 3,5-Difluorobenzyl alcohol | 79538-20-8 [chemicalbook.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Page loading... [wap.guidechem.com]
- 7. Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride/Pyridine - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. benchchem.com [benchchem.com]
- 9. US3523978A - Process for the purification of benzyl alcohol - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. ewai-group.com [ewai-group.com]
- 13. longdom.org [longdom.org]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. sites.bu.edu [sites.bu.edu]
- 17. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- To cite this document: BenchChem. [Physical and chemical properties of 3,5-Difluorobenzyl alcohol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1332098#physical-and-chemical-properties-of-3-5-difluorobenzyl-alcohol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com